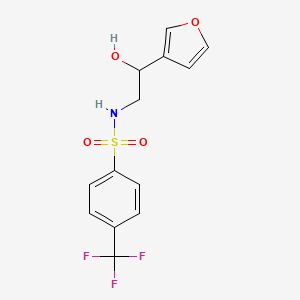

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure composed of four carbon atoms and one oxygen atom . The compound also includes a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The furan ring, trifluoromethyl group, and benzenesulfonamide group could all potentially participate in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound that has been involved in various synthetic and characterization studies. For instance, it has been synthesized through a gold(I)-catalyzed cascade reaction, highlighting a novel pathway involving 1,2-alkynyl migration onto a gold carbenoid, enriching gold carbenoid chemistry with regard to group migration (Tao Wang et al., 2014). Additionally, structural and bioactivity studies on new benzenesulfonamides, including derivatives of this compound, reveal their potential in anticancer and antiangiogenic activities (H. Gul et al., 2016).

Anticancer and Antiangiogenic Properties

A series of benzenesulfonamide derivatives, including those related to this compound, have been synthesized and evaluated for their anticancer and antiangiogenic activities. Certain derivatives have shown promising results in vitro and in vivo, suggesting their potential for development into therapeutic agents for cancer treatment (R. Romagnoli et al., 2015).

Biochemical Evaluation as Inhibitors

The compound has also been part of studies focusing on its biochemical evaluation as inhibitors. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally related to this compound, have been synthesized and characterized as high-affinity inhibitors of kynurenine 3-hydroxylase. This suggests potential applications in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

Molecular Structure and Interaction Studies

Further studies have been conducted on the crystal structures of benzenesulfonamide derivatives, elucidating intermolecular interactions and providing insights into the molecular architecture of these compounds. Such investigations support the development of novel materials and drugs by understanding the foundational aspects of molecular interactions (J. Bats et al., 2001).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO4S/c14-13(15,16)10-1-3-11(4-2-10)22(19,20)17-7-12(18)9-5-6-21-8-9/h1-6,8,12,17-18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPGYJCSKZKMNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2667854.png)

![N-(3-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2667858.png)

![2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2667859.png)

![7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2667860.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide](/img/structure/B2667868.png)

![4-(4-bromobenzenesulfonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2667869.png)

![N'-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2667872.png)

![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2667875.png)